REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.Cl.[NH2:14][CH2:15][CH2:16][SH:17]>C(O)C.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]2[NH:14][CH2:15][CH2:16][S:17]2)[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred at RT for 40 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bulk of the ethanol was removed by rotary evaporator
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (15 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×20 ml)
|
Type
|
CUSTOM
|
Details
|
to remove excess aldehyde
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of an oil
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (2×25 ml)
|
Type
|
WASH
|
Details
|
washed with brine (1×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a clear oil that solidified
|
Type
|
CUSTOM
|
Details
|
The material was triturated with hexane (3×5 ml)
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C1SCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |